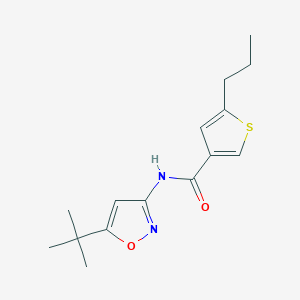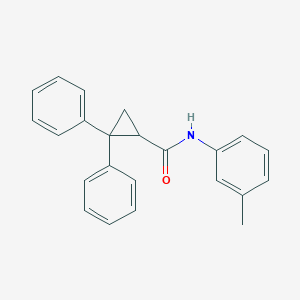
4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as DPIH, is a chemical compound that has been extensively studied for its potential use in scientific research. DPIH is a hydrazone derivative of indandione, which is a heterocyclic compound that has been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases, such as cancer and neurodegenerative diseases. 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. However, one limitation of using 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is its potential toxicity. Further studies are needed to determine the safe dosage of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop new derivatives of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) with improved efficacy and reduced toxicity. Furthermore, studies on the pharmacokinetics and pharmacodynamics of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) are needed to determine its potential use in clinical settings.
Synthesemethoden
The synthesis of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the reaction of 4,7-dimethyl-1H-indole-2,3-dione with 2-pyridinecarboxaldehyde hydrazone in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). The purity of the synthesized 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can be confirmed by using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Furthermore, 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-7-10(2)13-12(9)14(15(20)17-13)19-18-11-5-3-4-8-16-11/h3-8,17,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSZEHUWBNJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C2N=NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dimethoxy-2-[3-(4-methoxyphenyl)-1-methylpropyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069547.png)
![2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid](/img/structure/B5069550.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5069568.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5069572.png)

![4-(4-methoxy-2-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5069583.png)
![N-(1-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5069588.png)

![2,6-di-tert-butyl-4-[5-chloro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5069598.png)
![1-(2-furoyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B5069606.png)
![N,N-diethyl-4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5069616.png)

